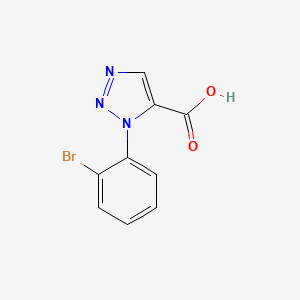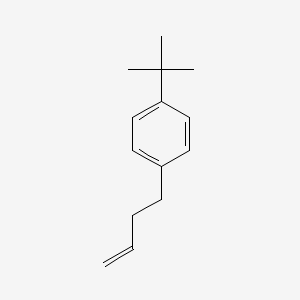
4-(4-Tert-butylphenyl)-1-butene
Vue d'ensemble
Description
4-(4-Tert-butylphenyl)-1-butene is a useful research compound. Its molecular formula is C14H20 and its molecular weight is 188.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Synthesis and Modification
4-(4-Tert-butylphenyl)-1-butene is a compound that can be involved in the synthesis and modification of polymers. Its structural characteristics make it suitable for incorporation into polymers to modify their physical, chemical, or optical properties. For example, in the chemical recycling of poly(ethylene terephthalate) (PET), derivatives similar to this compound could potentially be used as intermediates or modifiers to alter the characteristics of recycled PET, enhancing its suitability for various applications (Karayannidis & Achilias, 2007).
Catalysis and Chemical Reactions
Compounds structurally related to this compound play a significant role in catalytic processes and chemical reactions. For instance, in the synthesis of methyl tert-butyl ether (MTBE), a widely used fuel additive, catalysts that may involve similar tert-butylphenyl structures have been studied for their efficiency and selectivity. The specific interactions and reactivity of such compounds make them valuable in optimizing reactions for better yields and product purity (Pulyalina et al., 2020).
Environmental Remediation
In environmental science, derivatives of this compound could potentially be utilized in processes aimed at remediation or pollution control. For example, in the treatment of water contaminated with organic pollutants, compounds with tert-butylphenyl groups might be used to design absorbents or catalysts for breaking down harmful substances. Their chemical properties could be tailored to target specific pollutants, offering a path towards more effective environmental cleanup methods (Yan et al., 2018).
Bioseparation and Biotechnology
In biotechnology, this compound and its analogs could find applications in the separation and purification of biomolecules. Through techniques such as three-phase partitioning, compounds featuring tert-butylphenyl groups might be employed to selectively isolate proteins, enzymes, or other bioactive molecules from complex mixtures. Their unique interactions with biological molecules can enhance the efficiency and specificity of bioseparation processes, facilitating the production of high-purity bioproducts (Yan et al., 2018).
Safety and Hazards
The safety data sheet for 4-tert-Butylphenol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye damage, and is suspected of damaging fertility. It is also very toxic to aquatic life with long-lasting effects .
Orientations Futures
A study on 2,4-Ditert butyl phenol, a related compound, suggests that it has potential medicinal properties and effectiveness against cancer cells. Further investigation and exploration of its potential in cancer research could contribute to its potential application as a novel therapeutic agent in the future .
Mécanisme D'action
Target of Action
It’s known that this compound is used in the production of epoxy resins, curing agents, and polycarbonate resins . It’s also used as a plasticizer and in the production of phenolic resins .
Mode of Action
It’s known that in polymer science terms, 4-tert-butylphenol is monofunctional and acts as a chain stopper or endcapper . This means it’s used to control molecular weight by limiting chain growth .
Biochemical Pathways
It’s known that 4-tert-butylphenol can be reacted with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry .
Pharmacokinetics
It’s known that 4-tert-butylphenol is a white solid with a distinct phenolic odor and it dissolves in basic water . Its solubility in water is 0.6 g/L at 20 °C .
Result of Action
It’s known that 4-tert-butylphenol is used to control molecular weight by limiting chain growth in polymer science .
Action Environment
It may be persistent in soil and water systems depending on local conditions .
Propriétés
IUPAC Name |
1-but-3-enyl-4-tert-butylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h5,8-11H,1,6-7H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWBANAGGDSFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

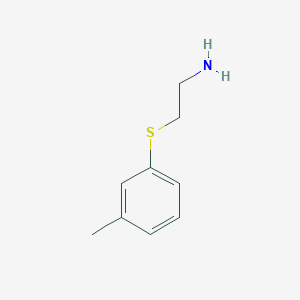
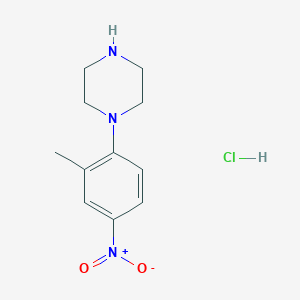

![N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3207768.png)
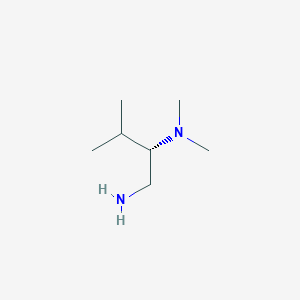
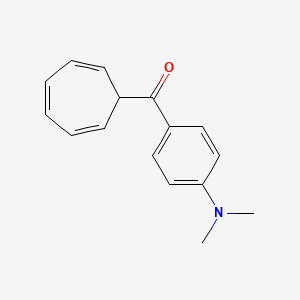
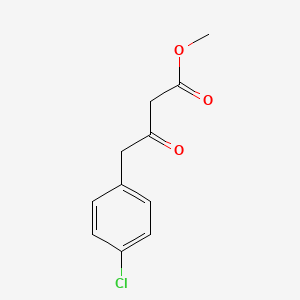

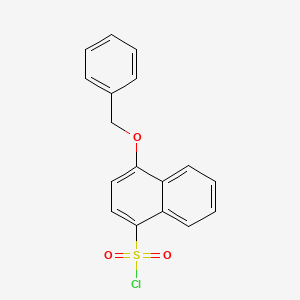
![Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B3207795.png)

